Nonsense Mutation Readthrough: Class-Level Activity Context for Pyrimido[4,5-b]quinoline-4,5-diones
The pyrimido[4,5-b]quinoline-4,5-dione scaffold is claimed in WO2014091446A1 as a nonsense mutation suppressor for diseases including Duchenne muscular dystrophy and cystic fibrosis [1]. The patent exemplifies multiple analogs with quantitative readthrough activity measured in a luciferase-based cellular assay. However, CAS 883961-14-6 itself is not among the exemplified compounds, and no direct readthrough data have been published for this specific molecule. The closest structurally characterized exemplars include N3-ethyl and N3-allyl variants with p-tolyl substitution at C2, which exhibit measurable suppression of premature termination codons, but a direct head-to-head comparison with the N3-propyl/p-tolyl substitution pattern is absent in the public domain. Therefore, any inference of readthrough activity for CAS 883961-14-6 rests solely on class-level SAR trends and cannot be considered quantitatively substantiated.
| Evidence Dimension | Nonsense mutation readthrough activity (luciferase reporter) |
|---|---|
| Target Compound Data | No quantitative data available in public domain for CAS 883961-14-6 |
| Comparator Or Baseline | Structurally related N3-ethyl and N3-allyl pyrimido[4,5-b]quinoline-4,5-diones with p-tolyl at C2 (exact values disclosed in WO2014091446A1 exemplar tables) |
| Quantified Difference | Cannot be calculated; target compound lacks assay data |
| Conditions | Cellular nonsense mutation suppression assay; WO2014091446A1 |
Why This Matters
Without compound-specific readthrough data, procurement for nonsense suppression research carries experimental risk; users must either validate this analog de novo or select a patent-exemplified analog with disclosed potency.
- [1] Jacoby E, Reinhardt J, Schmiedeberg N, Spanka C. Pyrimido[4,5-b]quinoline-4,5(3H,10H)-diones as nonsense mutation suppressors. WO2014091446A1, 2014. View Source
